Cas no 2228816-28-0 (tert-butyl N-4-(2-bromo-1-hydroxyethyl)-2-hydroxyphenylcarbamate)

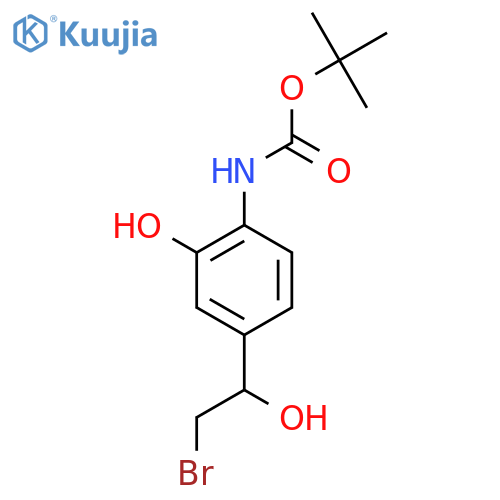

2228816-28-0 structure

商品名:tert-butyl N-4-(2-bromo-1-hydroxyethyl)-2-hydroxyphenylcarbamate

tert-butyl N-4-(2-bromo-1-hydroxyethyl)-2-hydroxyphenylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-4-(2-bromo-1-hydroxyethyl)-2-hydroxyphenylcarbamate

- 2228816-28-0

- tert-butyl N-[4-(2-bromo-1-hydroxyethyl)-2-hydroxyphenyl]carbamate

- EN300-1871161

-

- インチ: 1S/C13H18BrNO4/c1-13(2,3)19-12(18)15-9-5-4-8(6-10(9)16)11(17)7-14/h4-6,11,16-17H,7H2,1-3H3,(H,15,18)

- InChIKey: ZIZZVWHIZSXSTM-UHFFFAOYSA-N

- ほほえんだ: BrCC(C1C=CC(=C(C=1)O)NC(=O)OC(C)(C)C)O

計算された属性

- せいみつぶんしりょう: 331.04192g/mol

- どういたいしつりょう: 331.04192g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 306

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 78.8Ų

tert-butyl N-4-(2-bromo-1-hydroxyethyl)-2-hydroxyphenylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1871161-0.25g |

tert-butyl N-[4-(2-bromo-1-hydroxyethyl)-2-hydroxyphenyl]carbamate |

2228816-28-0 | 0.25g |

$1393.0 | 2023-09-18 | ||

| Enamine | EN300-1871161-2.5g |

tert-butyl N-[4-(2-bromo-1-hydroxyethyl)-2-hydroxyphenyl]carbamate |

2228816-28-0 | 2.5g |

$2969.0 | 2023-09-18 | ||

| Enamine | EN300-1871161-0.1g |

tert-butyl N-[4-(2-bromo-1-hydroxyethyl)-2-hydroxyphenyl]carbamate |

2228816-28-0 | 0.1g |

$1332.0 | 2023-09-18 | ||

| Enamine | EN300-1871161-10.0g |

tert-butyl N-[4-(2-bromo-1-hydroxyethyl)-2-hydroxyphenyl]carbamate |

2228816-28-0 | 10g |

$6512.0 | 2023-05-23 | ||

| Enamine | EN300-1871161-5g |

tert-butyl N-[4-(2-bromo-1-hydroxyethyl)-2-hydroxyphenyl]carbamate |

2228816-28-0 | 5g |

$4391.0 | 2023-09-18 | ||

| Enamine | EN300-1871161-1.0g |

tert-butyl N-[4-(2-bromo-1-hydroxyethyl)-2-hydroxyphenyl]carbamate |

2228816-28-0 | 1g |

$1515.0 | 2023-05-23 | ||

| Enamine | EN300-1871161-0.5g |

tert-butyl N-[4-(2-bromo-1-hydroxyethyl)-2-hydroxyphenyl]carbamate |

2228816-28-0 | 0.5g |

$1453.0 | 2023-09-18 | ||

| Enamine | EN300-1871161-10g |

tert-butyl N-[4-(2-bromo-1-hydroxyethyl)-2-hydroxyphenyl]carbamate |

2228816-28-0 | 10g |

$6512.0 | 2023-09-18 | ||

| Enamine | EN300-1871161-5.0g |

tert-butyl N-[4-(2-bromo-1-hydroxyethyl)-2-hydroxyphenyl]carbamate |

2228816-28-0 | 5g |

$4391.0 | 2023-05-23 | ||

| Enamine | EN300-1871161-0.05g |

tert-butyl N-[4-(2-bromo-1-hydroxyethyl)-2-hydroxyphenyl]carbamate |

2228816-28-0 | 0.05g |

$1272.0 | 2023-09-18 |

tert-butyl N-4-(2-bromo-1-hydroxyethyl)-2-hydroxyphenylcarbamate 関連文献

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

2228816-28-0 (tert-butyl N-4-(2-bromo-1-hydroxyethyl)-2-hydroxyphenylcarbamate) 関連製品

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量